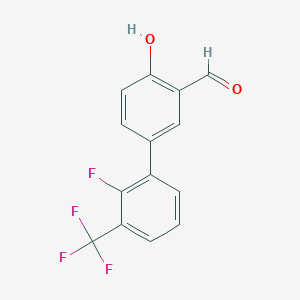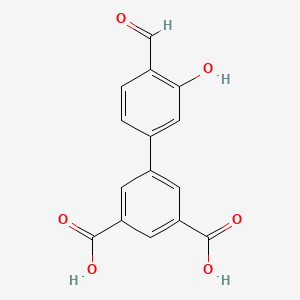
2-Formyl-5-(3-trifluoromethoxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-5-(3-trifluoromethoxyphenyl)phenol, 95% (2F-5-3TFP) is a colorless to light yellow liquid with a molecular weight of 244.2 g/mol. It is a fluorinated phenol derivative and is typically used as a reagent in organic synthesis and for the preparation of various compounds. It can be synthesized from the reaction of 3-trifluoromethoxyphenol with formaldehyde in the presence of an acid catalyst.
Mécanisme D'action
2-Formyl-5-(3-trifluoromethoxyphenyl)phenol, 95% is a fluorinated phenol derivative and is typically used as a reagent in organic synthesis and for the preparation of various compounds. The primary mechanism of action is the formation of a reactive intermediate, such as a phenoxide ion, upon reaction with a nucleophile. This intermediate can then undergo nucleophilic substitution reactions, leading to the formation of various products.
Biochemical and Physiological Effects
2-Formyl-5-(3-trifluoromethoxyphenyl)phenol, 95% is not known to have any direct biochemical or physiological effects. However, it may have indirect effects on the body depending on the compounds it is used to synthesize. For example, if it is used to synthesize a drug, the drug may have biochemical and physiological effects in the body.
Avantages Et Limitations Des Expériences En Laboratoire
2-Formyl-5-(3-trifluoromethoxyphenyl)phenol, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable at room temperature. Furthermore, it is soluble in a variety of organic solvents and can be synthesized in a relatively short amount of time. However, there are some limitations to its use in lab experiments. It is a hazardous material and should be handled with care. In addition, it is a flammable material and should be stored away from sources of ignition.
Orientations Futures
For the use of 2-Formyl-5-(3-trifluoromethoxyphenyl)phenol, 95% include further research into its use as a reagent in organic synthesis and for the preparation of various compounds. In addition, further research into its mechanism of action and the compounds it can be used to synthesize is needed. Furthermore, research into its safety and toxicity is also needed in order to determine if it is suitable for use in various applications. Finally, further research into its potential applications in medicinal chemistry, such as the synthesis of drugs, is needed.
Méthodes De Synthèse
2-Formyl-5-(3-trifluoromethoxyphenyl)phenol, 95% can be synthesized by reacting 3-trifluoromethoxyphenol with formaldehyde in the presence of an acid catalyst. The reaction is typically carried out in an aqueous medium at a temperature of approximately 60°C. The reaction can be monitored by thin-layer chromatography (TLC) and the product can be isolated by distillation.
Applications De Recherche Scientifique
2-Formyl-5-(3-trifluoromethoxyphenyl)phenol, 95% is widely used in organic synthesis and for the preparation of various compounds. It has been used to synthesize a variety of compounds such as 1,2-dihydro-3-trifluoromethoxy-5-phenyl-1-benzofuran-2-yl-methanol, 2-hydroxy-3-trifluoromethoxy-5-phenyl-1-benzofuran-2-yl-methanol, and 2-hydroxy-3-trifluoromethoxy-5-phenyl-1-benzofuran-2-yl-methanol. It has also been used to synthesize a variety of heterocyclic compounds such as 1,2,3-triazoles, 1,2,3-benzothiazoles, and 2-thiophenes.
Propriétés
IUPAC Name |
2-hydroxy-4-[3-(trifluoromethoxy)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)20-12-3-1-2-9(6-12)10-4-5-11(8-18)13(19)7-10/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYQHAGLGRJJDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685334 |
Source


|
| Record name | 3-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(3-trifluoromethoxyphenyl)phenol | |
CAS RN |
1261966-87-3 |
Source


|
| Record name | 3-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378874.png)







